N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The molecule also features a carbamoyl group (NH2CO), a sulfanyl group (SH), and an amide group (CONH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and pyridazine rings would likely contribute to the compound’s stability . The carbamoyl, sulfanyl, and amide groups could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The furan ring is aromatic and may undergo electrophilic aromatic substitution . The carbamoyl and amide groups could be involved in nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of aromatic rings would affect properties like its boiling point, melting point, solubility, and stability .Future Directions
Properties
IUPAC Name |
N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10(2)15(21)17-12-5-6-14(19-18-12)23-9-13(20)16-8-11-4-3-7-22-11/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFMQCCWHIHCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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